

# (R)-(-)-2-Octanol (CAS: 5978-70-1): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	(R)-(-)-2-Octanol	
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**(R)-(-)-2-Octanol**, a chiral secondary alcohol, is a versatile molecule with significant applications in synthetic chemistry, particularly as a chiral building block and a resolving agent for enantiomeric mixtures. Its utility extends to the flavor and fragrance industry and as a precursor in the synthesis of various organic compounds. This technical guide provides an indepth overview of its physicochemical properties, synthesis, key reactions, and analytical methodologies, with a focus on practical applications for research and development.

# **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **(R)-(-)-2-Octanol** is fundamental to its application in various experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of (R)-(-)-2-Octanol



Property	Value	Source(s)
CAS Number	5978-70-1	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	[4][5]
Molecular Weight	130.23 g/mol	[1][5]
Appearance	Clear, colorless to light yellow liquid	[6]
Odor	Pleasant, characteristic	[5]
Melting Point	-61.15 °C (estimate)	[6]
Boiling Point	175 °C (lit.)	[1][7][8]
Density	0.820 g/mL at 20 °C (lit.)	[1][8]
Refractive Index (n20/D)	1.426 (lit.)	[1][7][8]
Specific Rotation [α]D	-9.5° (neat, 17 °C)	[1][7]
Flash Point	76 °C (168.8 °F) - closed cup	[1]
Vapor Pressure	0.19 mmHg	[5]

Table 2: Solubility and Partition Coefficients of (R)-(-)-2-Octanol

Property	Value	Source(s)
Water Solubility	1 g/L at 20 °C	[6]
LogP (Octanol/Water Partition Coefficient)	2.338 (Crippen Calculated)	[9]
Log10WS (Water Solubility in mol/L)	-2.55 (Crippen Calculated)	[9]

# **Synthesis and Reactions**

The enantiomerically pure form of 2-octanol is crucial for its applications in stereoselective synthesis. Both enzymatic and chemical methods are employed for its preparation and



subsequent reactions.

## **Enantioselective Synthesis**

The synthesis of **(R)-(-)-2-Octanol** can be achieved with high enantiomeric excess through biocatalytic reduction of the corresponding ketone, 2-octanone. Alcohol dehydrogenases (ADHs) are particularly effective for this transformation.

Objective: To synthesize **(R)-(-)-2-Octanol** via the enantioselective reduction of 2-octanone using an alcohol dehydrogenase.

#### Materials:

- 2-octanone
- Alcohol dehydrogenase (ADH) with selectivity for producing the (R)-enantiomer
- Nicotinamide adenine dinucleotide phosphate (NADP+)
- Isopropanol (for cofactor regeneration)
- Phosphate buffer (e.g., 100 mM, pH 7.0)
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Temperature-controlled water bath or incubator

### Procedure:

- In a reaction vessel, prepare a solution of 2-octanone in phosphate buffer. The concentration of the substrate will depend on the specific activity and stability of the chosen ADH.
- Add NADP+ to the reaction mixture to a final concentration that is sufficient for the catalytic cycle (typically in the low millimolar range).



- Add a significant excess of isopropanol to the mixture. Isopropanol will serve as the sacrificial substrate for the regeneration of the NADPH cofactor.
- Initiate the reaction by adding the alcohol dehydrogenase enzyme. The amount of enzyme will need to be optimized based on its activity.
- Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37 °C) with gentle stirring.
- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the (R)-(-)-2-Octanol.
- Once the reaction has reached the desired conversion, terminate it by adding an organic solvent such as ethyl acetate to extract the product.
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (R)-(-)-2-Octanol.
- Purify the product by flash chromatography on silica gel if necessary.

### **Lipase-Catalyzed Kinetic Resolution**

Kinetic resolution is a widely used method to separate enantiomers. In the case of racemic 2-octanol, a lipase can be used to selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted and thus allowing for its separation.

Objective: To resolve racemic 2-octanol to obtain **(R)-(-)-2-Octanol** through lipase-catalyzed enantioselective acetylation.

### Materials:

- Racemic (±)-2-octanol
- Immobilized lipase (e.g., Candida antarctica lipase B CALB, or Pseudomonas sp. lipase)



- Acyl donor (e.g., vinyl acetate)
- Anhydrous organic solvent (e.g., hexane or toluene)
- Standard laboratory glassware and magnetic stirrer
- Temperature-controlled shaker or water bath

#### Procedure:

- In a dry flask, dissolve racemic 2-octanol in the chosen anhydrous organic solvent.
- Add the acyl donor, typically in a slight molar excess relative to one enantiomer (i.e., ~0.5 equivalents relative to the racemate).
- Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.
- Stir the mixture at a controlled temperature (e.g., 30-40 °C).
- Monitor the reaction progress by chiral GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (R)-(-)-2-octanol and the formed (S)-2-octyl acetate.
- Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
- The filtrate contains a mixture of (R)-(-)-2-octanol and (S)-2-octyl acetate.
- Separate the unreacted alcohol from the ester by column chromatography on silica gel.
- The collected fraction containing the alcohol will be enriched in the (R)-(-)-2-enantiomer. The enantiomeric excess should be determined by chiral GC analysis.

## **Biological Activity and Applications**

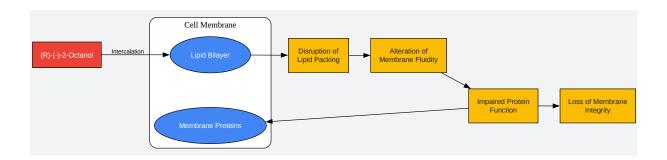
The biological activity of **(R)-(-)-2-Octanol** is not extensively characterized in terms of specific signaling pathway modulation. Its effects are generally considered in the context of its



properties as a short-chain alcohol and its use in specific applications.

### **General Effects on Cell Membranes**

Like other short-chain alcohols, 2-octanol can impact the integrity and function of biological membranes. This is a non-specific mechanism of action that can lead to general toxicity at higher concentrations. The hydrophobic alkyl chain can intercalate into the lipid bilayer, disrupting the packing of phospholipids and altering membrane fluidity. This can, in turn, affect the function of membrane-bound proteins and transport systems.



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**Figure 1:** General mechanism of cell membrane disruption by alcohols.

# **Applications in Chiral Derivatization**

A primary application of **(R)-(-)-2-Octanol** is as a chiral derivatizing agent. It reacts with racemic mixtures of chiral compounds, such as carboxylic acids or amines (after conversion to a suitable derivative), to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like GC or HPLC.

Objective: To determine the enantiomeric composition of a racemic carboxylic acid by converting it to diastereomeric esters with **(R)-(-)-2-Octanol** followed by chiral GC analysis.



#### Materials:

- · Racemic carboxylic acid
- (R)-(-)-2-Octanol
- Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or an activating agent to form an acid chloride (e.g., thionyl chloride)
- Anhydrous, non-polar organic solvent (e.g., dichloromethane, hexane)
- Anhydrous sodium sulfate
- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

#### Procedure:

- Esterification:
  - Method A (DCC coupling): In a dry vial, dissolve the racemic carboxylic acid (1 equivalent) and (R)-(-)-2-Octanol (1.1 equivalents) in anhydrous dichloromethane. Add DCC (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion (monitor by TLC). Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
  - Method B (via acid chloride): Convert the racemic carboxylic acid to its acid chloride by
    reacting it with thionyl chloride. After removing the excess thionyl chloride, react the acid
    chloride with (R)-(-)-2-Octanol in the presence of a non-nucleophilic base like pyridine in
    an anhydrous solvent.
- Sample Preparation for GC:
  - Dissolve the resulting diastereomeric ester mixture in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration appropriate for GC analysis (typically around 1 mg/mL).
- Chiral GC Analysis:

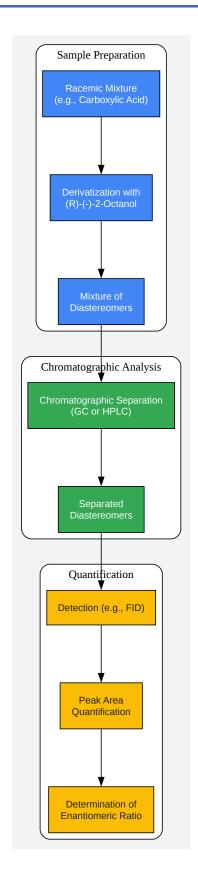
### Foundational & Exploratory





- Inject the sample onto the chiral GC column.
- Use an appropriate temperature program to achieve separation of the two diastereomers.
   The initial oven temperature, ramp rate, and final temperature will need to be optimized for the specific diastereomers and column used.
- The carrier gas flow rate (e.g., helium or hydrogen) should also be optimized.
- The two diastereomers will elute at different retention times.
- Data Analysis:
  - Integrate the peak areas of the two diastereomeric esters.
  - The ratio of the peak areas corresponds to the enantiomeric ratio of the original carboxylic acid.





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**Figure 2:** Experimental workflow for chiral resolution using **(R)-(-)-2-Octanol**.



### Conclusion

(R)-(-)-2-Octanol is a valuable chiral building block with well-defined physicochemical properties. Its synthesis and resolution are achievable through established enzymatic and chemical methods, making it accessible for a range of research and development applications. While its specific biological signaling pathways are not well-elucidated, its role as a chiral derivatizing agent is a powerful tool for the analysis and separation of enantiomeric mixtures. The detailed protocols provided in this guide serve as a starting point for the practical application of (R)-(-)-2-Octanol in the laboratory.

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